Etravirine D4
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Overview
Description
TMC-125 D4, also known as Etravirine D4, is a deuterium-labeled form of Etravirine. Etravirine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infections. The deuterium labeling in TMC-125 D4 enhances its stability and allows for more precise pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TMC-125 D4 involves the incorporation of deuterium atoms into the Etravirine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the core structure of Etravirine, followed by the selective introduction of deuterium atoms at specific positions .
Industrial Production Methods: Industrial production of TMC-125 D4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of deuterium atoms. The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions: TMC-125 D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert TMC-125 D4 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of TMC-125 D4 .
Scientific Research Applications
TMC-125 D4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Etravirine.
Biology: Employed in biological studies to understand the interaction of Etravirine with biological targets.
Medicine: Utilized in clinical research to develop and optimize HIV treatment regimens.
Industry: Applied in the pharmaceutical industry for the development and quality control of antiretroviral drugs
Mechanism of Action
TMC-125 D4, like Etravirine, acts as a non-nucleoside reverse transcriptase inhibitor. It binds to the reverse transcriptase enzyme of HIV, preventing the transcription of viral RNA into DNA. This inhibition disrupts the replication cycle of the virus, reducing its ability to proliferate. The deuterium labeling in TMC-125 D4 does not alter its mechanism of action but enhances its stability and pharmacokinetic properties .
Comparison with Similar Compounds
Etravirine: The non-deuterated form of TMC-125 D4, used in the treatment of HIV.
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Nevirapine: A first-generation non-nucleoside reverse transcriptase inhibitor
Comparison: TMC-125 D4 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise pharmacokinetic studies compared to its non-deuterated counterpart, Etravirine. Unlike first-generation inhibitors like Efavirenz and Nevirapine, TMC-125 D4 is effective against HIV strains resistant to these older drugs .
Properties
IUPAC Name |
4-[[4-amino-5-bromo-6-(4-cyano-2,6-dimethylphenoxy)pyrimidin-2-yl]amino]-2,3,5,6-tetradeuteriobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGWGZALEOIKDF-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])NC2=NC(=C(C(=N2)OC3=C(C=C(C=C3C)C#N)C)Br)N)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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